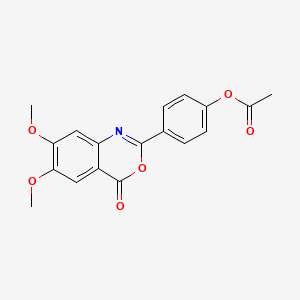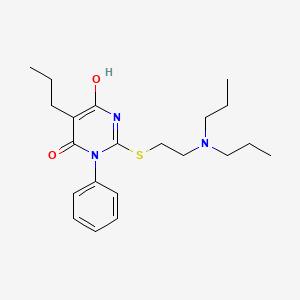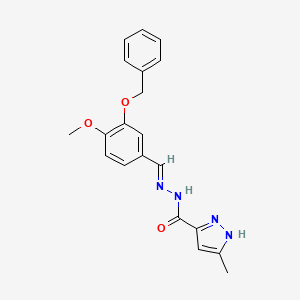
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Amidation: The carboxylic acid group on the quinoline ring is converted to the carboxamide using reagents like thionyl chloride followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the quinoline ring.
Reduction: Reduction reactions can occur at the bromine atoms or the quinoline ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine positions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dichlorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2,4-difluorophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
- N-(2,4-dimethylphenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide
Uniqueness
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physical properties. Bromine atoms can also serve as useful handles for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C24H18Br2N2O |
|---|---|
Poids moléculaire |
510.2 g/mol |
Nom IUPAC |
N-(2,4-dibromophenyl)-2-(4-ethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Br2N2O/c1-2-15-7-9-16(10-8-15)23-14-19(18-5-3-4-6-21(18)27-23)24(29)28-22-12-11-17(25)13-20(22)26/h3-14H,2H2,1H3,(H,28,29) |
Clé InChI |
XWPUKPDKRKVNCK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686565.png)


![N-[4-({(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B11686590.png)
![17-(4-Bromo-2-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11686591.png)

![4-(methoxymethyl)-6-methyl-2-{(2E)-2-[2-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}pyridine-3-carbonitrile](/img/structure/B11686607.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11686610.png)
![N-[(5E)-5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11686626.png)
![ethyl 1-butyl-5-{[(2-fluorophenyl)carbonyl]oxy}-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11686642.png)
![(2-chlorophenyl)-N-[4-oxo-5-(2-thienylmethylene)-2-thioxo(1,3-thiazolidin-3-yl)]carboxamide](/img/structure/B11686644.png)
![(2Z)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-2-phenylprop-2-enenitrile](/img/structure/B11686649.png)
![4-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11686657.png)
![Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B11686661.png)
